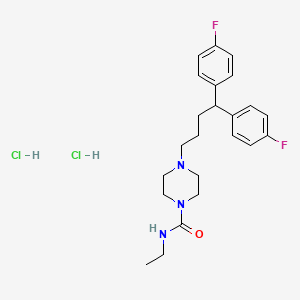

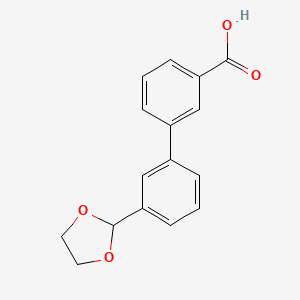

![molecular formula C7H4BrN3O2 B1473795 6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸 CAS No. 1159831-86-3](/img/structure/B1473795.png)

6-ブロモ-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-カルボン酸

説明

“6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are known for their wide range of pharmaceutical applications due to their biological activity .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods . One such method involves the use of the chlorinated agent NCS for hydrazones under very mild conditions .Molecular Structure Analysis

The molecular structure of this compound has been studied using various techniques such as 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction . The compound was found to be a pale yellow solid .Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is approximately 230.09 . Other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .作用機序

The mechanism of action of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid is not well understood. However, it is believed that the compound can act as a catalyst for the formation of covalent bonds between molecules. It is also believed to be involved in the formation of hydrogen bonds and the stabilization of molecular complexes.

Biochemical and Physiological Effects

The biochemical and physiological effects of 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid have not been extensively studied. However, some studies have suggested that the compound may have anti-inflammatory effects. In addition, it has been reported to have antifungal and antibacterial properties.

実験室実験の利点と制限

The advantages of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments include its high solubility in water and its low toxicity. It is also highly stable and can be easily stored for long periods of time. The main limitation of using 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid in lab experiments is its limited availability.

将来の方向性

Some potential future directions for 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid include:

1. Further research into its mechanism of action and biochemical and physiological effects.

2. Development of new synthetic methods for its production.

3. Investigation of its potential applications in the synthesis of pharmaceuticals, polymers, dyes, and OLEDs.

4. Investigation of its potential use as a catalyst for covalent bond formation.

5. Exploration of its potential use as an antimicrobial agent.

6. Investigation of its potential use as a therapeutic agent for various diseases.

7. Investigation of its potential use as a food additive.

8. Investigation of its potential use in the synthesis of other heterocyclic compounds.

9. Exploration of its potential use in the synthesis of nanomaterials.

10. Investigation of its potential use in the synthesis of bioactive molecules.

科学的研究の応用

抗菌用途

トリアゾロ[4,3-a]ピリジン誘導体は、有望な抗菌活性を示しています。例えば、ある新規に合成された誘導体は、マイクロブロス希釈法を用いて試験され、黄色ブドウ球菌 (S. aureus) および大腸菌 (E. coli) 株 に対して最小発育阻止濃度 (MIC) を示しました。

抗真菌用途

これらの化合物は、Phyllosticta Pirina、Sclerotinia sclerotiorum、Rhizoctonia solanii、Fusarium oxysporum、Fusarium nivale、Aspergillus fumigatus、およびCandida albicans を含むさまざまな病原体に対して、顕著な抗真菌活性を示したことも報告されています。

殺虫剤用途

抗菌特性に加えて、いくつかの[1,2,4]トリアゾロ[4,3-a]ピリジンは、殺虫活性を有することが判明しており、農作物を害虫から保護するために農薬用途で有益である可能性があります。

製薬用途

トリアゾロピリジンは、その生物活性で知られており、多くの製薬用途があります。 これらの化合物は、抗菌剤、抗真菌剤、抗がん剤、抗酸化剤、抗ウイルス剤、抗炎症剤、鎮痛剤、抗てんかん剤、降圧剤、抗うつ剤、抗糖尿病剤、抗不安薬、抗結核剤などのさまざまな薬物クラスの中心構造要素として存在しています。

特性

IUPAC Name |

6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEUNUSVOGGZMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40743646 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159831-86-3 | |

| Record name | 6-Bromo[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40743646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(Ethoxycarbonyl)cyclobutyl]acetic acid](/img/structure/B1473712.png)

![2-[4-(2-Methoxyphenyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1473718.png)

![2-[6-(2-Hydroxyethyl)-naphthalen-2-yl]-ethanol](/img/structure/B1473719.png)

![(5-Amino-1H-pyrazol-4-yl)-[4-(2,3,5-trifluoro-benzyl)-piperazin-1-yl]-methanone](/img/structure/B1473725.png)

![5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid](/img/structure/B1473732.png)

![3-[4-(Carboxymethyl)phenyl]-5-fluorobenzoic acid](/img/structure/B1473733.png)

![5-Fluoro-1-(trimethylsilyl)-4-[(trimethylsilyl)amino]pyrimidin-2(1h)-one](/img/structure/B1473735.png)